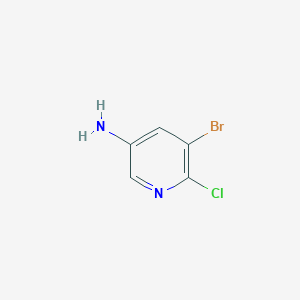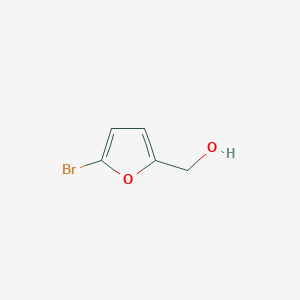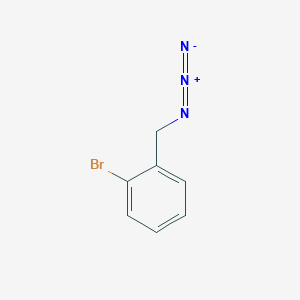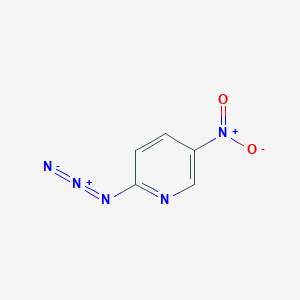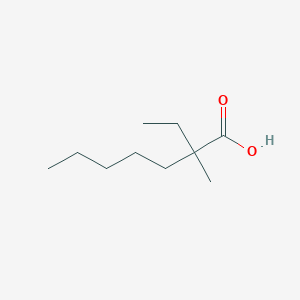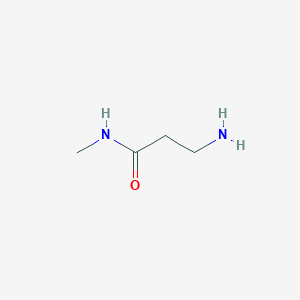
3-amino-N-methylpropanamide
Vue d'ensemble
Description
3-Amino-N-methylpropanamide (3-APA) is a compound that has been identified as a significant precursor in the formation of acrylamide (AA), particularly during the thermal degradation of asparagine in the presence of reducing carbohydrates or aldehydes . It is also formed enzymatically through the decarboxylation of asparagine . The compound has been studied in various contexts, including its role in food safety due to its conversion to acrylamide, a potential carcinogen, and its relevance in synthetic chemistry for the development of analgesics and other pharmacologically active compounds .
Synthesis Analysis
The synthesis of 3-APA related compounds has been explored in several studies. For instance, diastereoisomers and enantiomers of N-phenylpropanamide derivatives have been synthesized, with some showing potent analgesic activity . Additionally, a one-pot synthesis method has been developed for enantiopure trifluoro-methyl-N-phenylpropanamide derivatives, highlighting the versatility of propanamide derivatives in synthetic chemistry . Moreover, N,N-disubstituted-amino-N-methoxy-N-methylpropanamides have been prepared as aminoacyl cation equivalents, further demonstrating the synthetic utility of propanamide-related compounds .
Molecular Structure Analysis
The molecular structure of 3-APA and its derivatives plays a crucial role in their reactivity and biological activity. For example, the presence of a methyl group in the piperidine ring of certain propanamide derivatives has been shown to enhance analgesic activity . The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles have been studied, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, which are influenced by the compound's nucleophilic centers .
Chemical Reactions Analysis
3-APA undergoes various chemical reactions, particularly when exposed to heat. It has been found to generate more acrylamide than asparagine under similar conditions, indicating its efficiency as a precursor . Furthermore, 3-APA can participate in Michael addition reactions with acrylamide, leading to the formation of adducts that significantly reduce the cytotoxicity compared to acrylamide alone . This reactivity is not only important for understanding the formation of food contaminants but also for developing strategies to mitigate their presence.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-APA and its derivatives are essential for their application in various fields. While specific physical properties such as melting points and solubility are not detailed in the provided papers, the chemical reactivity, particularly in the formation of acrylamide and its reduction, has been well-documented . The ability of 3-APA to form adducts with acrylamide under thermal conditions and its potent precursor role in acrylamide formation are key chemical properties that have implications for food safety and the development of mitigation strategies .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- 3-amino-N-methylpropanamide derivatives have been synthesized as excellent aminoacyl cation equivalents, useful in preparing amino ketones, pharmacologically active tertiary amines, and C-glycosides (Selvamurugan & Aidhen, 2002).
- The compound has been involved in the synthesis of isoxazole derivatives with potential muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Food Science Applications
- 3-Aminopropanamide, a direct precursor of acrylamide in the Maillard reaction, has been studied for its ability to reduce acrylamide formation, a crucial aspect in food safety and reducing food contaminants (Wu et al., 2018).
Pharmacological and Biological Applications
- Derivatives of 3-amino-N-methylpropanamide have shown potential in the development of anticancer agents, with certain compounds exhibiting significant cytotoxicity against various cancer cell lines (Kumar et al., 2009).
- The compound has been a part of the study in gene expression regulation, offering insights into the potential for controlling gene activity through small molecules (Gottesfeld et al., 1997).
Molecular Imaging Applications
- Radiolabeled analogs of 3-amino-N-methylpropanamide have been explored as imaging agents for detecting intracranial neoplasms via positron emission tomography, demonstrating promise in medical imaging (McConathy et al., 2002).
Propriétés
IUPAC Name |
3-amino-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-6-4(7)2-3-5/h2-3,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJOJIJWHRDGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565013 | |
| Record name | N-Methyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methylpropanamide | |
CAS RN |
4874-18-4 | |
| Record name | N-Methyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




